physicochemical properties of 2-(Chloromethyl)-4-methylpyridine
physicochemical properties of 2-(Chloromethyl)-4-methylpyridine
An In-depth Technical Guide to the Physicochemical Properties of 2-(Chloromethyl)-4-methylpyridine
Executive Summary
This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, analysis, and handling of 2-(Chloromethyl)-4-methylpyridine (CAS No. 38198-16-2). As a pivotal bifunctional intermediate, this compound features a reactive chloromethyl group and a pyridine core, making it a valuable building block in medicinal chemistry and materials science. This document is intended for researchers, scientists, and drug development professionals, offering field-proven insights into its chemical behavior, practical methodologies for its use, and critical safety considerations. We will delve into the causality behind experimental choices, from synthesis to quality control, to ensure a thorough and practical understanding of this important chemical entity.
Introduction: The Role of a Versatile Pyridine Intermediate
Substituted pyridines are a cornerstone of modern pharmaceutical development, present in a vast array of approved drugs. 2-(Chloromethyl)-4-methylpyridine serves as a highly versatile electrophilic intermediate. The strategic placement of the chloromethyl group at the 2-position, adjacent to the ring nitrogen, significantly influences its reactivity, making it a potent alkylating agent. This reactivity allows for the facile introduction of the 4-methylpyridine moiety into larger, more complex molecular scaffolds.
While its direct analogues and isomers, such as 2-chloro-4-methylpyridine, are utilized in the synthesis of potential antipsychotics like mGLUR5 modulators and TGR5 agonists, the principal value of 2-(Chloromethyl)-4-methylpyridine lies in its capacity as a reactive building block for creating diverse chemical libraries and targeting specific active pharmaceutical ingredients (APIs).[1][2] Understanding its fundamental physicochemical properties is therefore paramount to its effective and safe utilization in any synthetic campaign.
Chemical Identity and Structure
Correctly identifying the molecule is the foundation of all subsequent work. The key identifiers for 2-(Chloromethyl)-4-methylpyridine are:
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Chemical Name: 2-(Chloromethyl)-4-methylpyridine
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CAS Number: 38198-16-2[3]
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Molecular Formula: C₇H₈ClN[3]
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Canonical SMILES: C1(CCl)=NC=CC(C)=C1[5]
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InChIKey: MHMJNRKGRRCAFE-UHFFFAOYSA-N[5]
The structure consists of a pyridine ring substituted at the 2-position with a chloromethyl group (-CH₂Cl) and at the 4-position with a methyl group (-CH₃).
Core Physicochemical Properties
The physical and chemical properties of a compound dictate its behavior in both reaction and storage environments. The data for 2-(Chloromethyl)-4-methylpyridine is a mix of predicted and experimental values, which are summarized below.
Table 1: Physicochemical Data for 2-(Chloromethyl)-4-methylpyridine
| Property | Value | Source/Comment |
| Molecular Weight | 141.60 g/mol | (Calculated)[3][4] |
| Appearance | Not specified; likely a liquid or low-melting solid | (Inferred) |
| Boiling Point | 51-52°C @ 0.9 Torr | [3][5] |
| Density | 1.118 ± 0.06 g/cm³ | (Predicted)[3][5] |
| Refractive Index | 1.5326 (at 20°C, 589.3 nm) | [3][5] |
| pKa | 4.38 ± 0.20 | (Predicted)[3][5] |
| Solubility | Data not available for the free base. Soluble in common organic solvents like dichloromethane.[4][6] The related hydrochloride salt of 2-(chloromethyl)-4-methoxy-3,5-dimethylpyridine is soluble in water.[7][8] | |
| Storage Conditions | 2-8°C under an inert atmosphere (Nitrogen or Argon) | [3][5][9] |
Expert Insights into Key Properties:
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Boiling Point: The reported boiling point of 51-52°C is under reduced pressure (0.9 Torr), which indicates that the compound is susceptible to degradation at higher temperatures under atmospheric pressure.[3][5] Vacuum distillation is the required method for purification to prevent decomposition or polymerization.
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pKa: The predicted pKa of 4.38 suggests that the pyridine nitrogen is moderately basic.[3][5] This basicity is a crucial factor in its reactivity. The nitrogen can be protonated under acidic conditions, which can alter the electrophilicity of the chloromethyl group. It also means that in reactions with strong bases, deprotonation of the methyl or methylene groups could potentially occur, leading to side reactions.
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Stability & Storage: The requirement for refrigerated storage under an inert atmosphere is critical.[3][5][9] This is not merely a suggestion but a necessity driven by the compound's reactivity. The chloromethyl group is susceptible to hydrolysis from atmospheric moisture and the compound can likely undergo self-alkylation or polymerization over time, especially when exposed to light, heat, or impurities.
Synthesis and Purification Protocol
The most direct and commonly cited synthesis of 2-(Chloromethyl)-4-methylpyridine involves the chlorination of the corresponding alcohol, (4-methyl-pyridin-2-yl)-methanol, using thionyl chloride (SOCl₂).[4][6]
Causality in Reagent Selection:
Thionyl chloride is an excellent choice for this transformation for several key reasons:
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High Efficacy: It readily converts primary alcohols to alkyl chlorides.
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Irreversible Reaction: The byproducts of the reaction, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gases. Their removal from the reaction mixture shifts the equilibrium to favor the product, driving the reaction to completion according to Le Châtelier's principle.
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Mild Conditions: The reaction can often be performed under relatively mild conditions, minimizing degradation of the sensitive pyridine ring.[4][6]
Step-by-Step Experimental Protocol:
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Reaction Setup: To a solution of (4-methyl-pyridin-2-yl)-methanol (1.0 eq) in a suitable anhydrous solvent (e.g., methylene chloride, 10 mL per 3.33 mmol of alcohol) in a round-bottom flask equipped with a reflux condenser and a gas outlet to a scrubber, add thionyl chloride (2.0 eq) dropwise at room temperature.[4][6]
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Reflux: After the addition is complete, stir the reaction mixture under reflux for approximately 5-10 minutes.[4][6] The progress can be monitored by Thin Layer Chromatography (TLC).
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Workup: Allow the solution to cool to room temperature and then concentrate it under reduced pressure to remove the solvent and excess thionyl chloride.[4]
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Neutralization: Carefully partition the resulting residue between an organic solvent (e.g., diethyl ether) and a saturated aqueous sodium bicarbonate solution to neutralize the remaining acidic components.[4]
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Purification: Separate the organic layer, dry it over anhydrous sodium sulfate, filter, and concentrate. The crude product is then purified by silica gel column chromatography, typically using a solvent system like ethyl acetate, to yield the final product.[4] A reported yield for this method is 72.1%.[4]
Synthesis Workflow Diagram
Caption: Workflow for the synthesis of 2-(Chloromethyl)-4-methylpyridine.
Analytical Methodologies for Quality Control
For a reactive intermediate, purity is not just a number; it is a direct predictor of its performance in subsequent reactions. Impurities can act as catalyst poisons, generate unwanted byproducts, or complicate purification down the line. HPLC and GC are the workhorse techniques for assessing the purity of this compound.
Protocol 1: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
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Rationale: RP-HPLC is ideal for moderately polar, non-volatile compounds. It separates the target compound from more polar starting materials (the alcohol) and less polar, non-polar byproducts.
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Instrumentation: A standard HPLC system with a UV detector.[10]
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Stationary Phase: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[10]
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Mobile Phase: An isocratic or gradient mixture of acetonitrile and a phosphate buffer (e.g., pH 3.0) is a good starting point. A typical ratio could be 60:40 (v/v) acetonitrile:buffer.[10]
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Flow Rate: 1.0 mL/min.[10]
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Detection: UV detection at 254 nm, where the pyridine ring exhibits strong absorbance.[10]
-
System Validation: Before analysis, a system suitability test (e.g., five replicate injections of a standard) should be performed to ensure the precision of retention time and peak area is within acceptable limits (e.g., RSD < 2%).
Protocol 2: Gas Chromatography with Flame Ionization Detection (GC-FID)
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Rationale: Given its volatility under vacuum, GC is an excellent high-resolution alternative, particularly for detecting volatile impurities. FID provides excellent sensitivity for organic analytes.[10]
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Instrumentation: A gas chromatograph with a flame ionization detector.[10]
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Column: A mid-polarity column, such as a DB-5 or HP-5 (5% phenyl-methylpolysiloxane), is generally effective for this class of compounds.
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Carrier Gas: Helium or Nitrogen.[10]
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Temperatures:
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System Validation: A blank solvent injection should be run first to ensure no system contamination, followed by analysis of a known standard to confirm retention time and response.
Analytical Quality Control Workflow
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